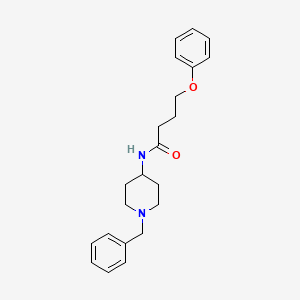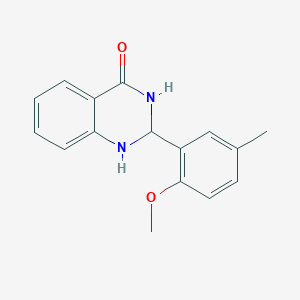
2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one, also known as MMQ, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMQ belongs to the class of quinazolinone derivatives, which are known to exhibit diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one is not fully understood. However, studies have suggested that 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one can modulate various biochemical and physiological processes in cells and tissues. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been shown to reduce the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has also been shown to inhibit the proliferation and migration of cancer cells, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one in lab experiments is its high purity and stability. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one can be easily synthesized and purified to obtain a high yield of the compound. However, one of the limitations of using 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one in vivo, to determine its efficacy and toxicity in animal models. Another direction is to explore the potential use of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one in combination with other drugs or therapies, to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one and its potential targets in cells and tissues.
Métodos De Síntesis
2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one can be synthesized through a multi-step process involving the condensation of 2-amino-4-methoxy-5-methylbenzoic acid with ethyl acetoacetate, followed by cyclization and reduction. This synthesis method has been optimized to yield high purity and high yield of 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one.
Aplicaciones Científicas De Investigación
2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in various fields. In the pharmaceutical industry, 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-tumor activities. 2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-8-14(20-2)12(9-10)15-17-13-6-4-3-5-11(13)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCAQNZDKWLMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
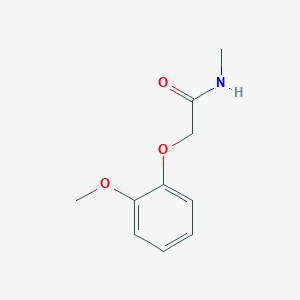
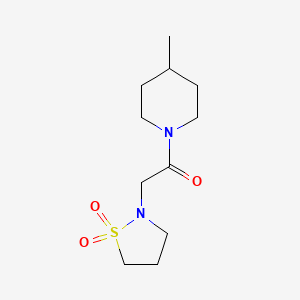
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)


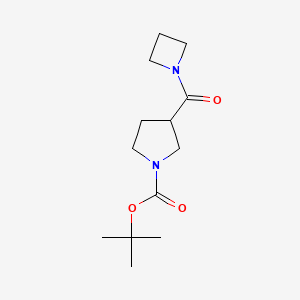
![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
